molecular formula CHF3FeO3S B1252563 Iron(II) Trifluoromethanesulfonate CAS No. 59163-91-6

Iron(II) Trifluoromethanesulfonate

Cat. No. B1252563
Key on ui cas rn: 59163-91-6
M. Wt: 205.92 g/mol
InChI Key: QZLVALRWETVYSE-UHFFFAOYSA-N
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Patent
US07125832B2

Procedure details

The ligand (0.833 g, 2.5 mmol) and triethylamine (0.505 g, 5 mmol) are dissolved in acetonitrile (5 ml). To this is added a solution of hexakis(acetonitrile) iron (II) trifluoromethanesulfonate (1.5 g, 2.5 mmol) in acetonitrile (5 ml) to yield a dark red solution. Sodium thiocyanate (0.406 g, 5 mmol) is then added and the reaction stirred for a further hour. The solvent is then removed under reduced pressure and the resulting solid is recrystallized from methanol to produce red microcrystals. Yield: 0.65 g (50%). Anal. Calc. for Fe1C23H29N7S2: C, 52.76; H, 5.59 and N, 18.74. Found: C 52.96; H, 5.53; N, 18.55. A mass spectrum displays the expected molecular ion peak [for Fe1C22H29N6S1]+ at m/z=465. The 1H NMR (300 MHz, CD3CN) δ=1.70(AB,2H), 2.0 (AB,2H), 2.24 (s,3H), 2.39 (m,2H), 2.70 (m,4H),3.68 (m,4H), 3.95 (m,4H), 4.2 (AB,2H), 7.09 (d,2H), 7.19 (d,2H), 7.52 (t,1H), 7.61 (d,1H). The IR spectrum (KBr) of the spectrum shows peaks at 1608 cm−1(pyridine) and strong peaks at 2099 and 2037 cm−1(SCN−)
[Compound]
Name
ligand
Quantity
0.833 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
hexakis(acetonitrile) iron (II) trifluoromethanesulfonate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.406 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1(pyridine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[Fe+2:16].C(#N)C.C(#N)C.C(#N)C.C(#N)C.C(#N)C.C(#N)C.FC(F)(F)S([O-])(=O)=O.[S-]C#N.[Na+].[K+].[Br-]>C(#N)C>[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[Fe+2:16].[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11] |f:1.2.3.4.5.6.7.8.9,10.11,12.13,15.16.17|

Inputs

Step One
Name
ligand
Quantity
0.833 g
Type
reactant
Smiles
Name
Quantity
0.505 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
hexakis(acetonitrile) iron (II) trifluoromethanesulfonate
Quantity
1.5 g
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Fe+2].C(C)#N.C(C)#N.C(C)#N.C(C)#N.C(C)#N.C(C)#N.FC(S(=O)(=O)[O-])(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0.406 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
1(pyridine)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a dark red solution
CUSTOM
Type
CUSTOM
Details
The solvent is then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid is recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to produce red microcrystals

Outcomes

Product
Name
Type
Smiles
FC(S(=O)(=O)[O-])(F)F.[Fe+2].FC(S(=O)(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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